![molecular formula C18H15N3OS B2416287 (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-78-2](/img/structure/B2416287.png)
(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a bipyridine moiety linked to a thiophene ring via an acrylamide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the bipyridine and thiophene intermediates, followed by their coupling through an acrylamide linkage. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under inert atmospheres to prevent oxidation. The final step usually involves the formation of the acrylamide bond through a condensation reaction with appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The bipyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the acrylamide moiety results in amines.
Applications De Recherche Scientifique
(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound has potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: It is being investigated for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bipyridine moiety can chelate metal ions, which is crucial for its role as a ligand in coordination chemistry. The thiophene ring contributes to the compound’s electronic properties, making it suitable for use in organic electronics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-([2,2’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide
Uniqueness
(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide stands out due to its specific substitution pattern on the bipyridine and thiophene rings, which imparts unique electronic and steric properties. These characteristics make it particularly effective in applications requiring precise molecular interactions, such as enzyme inhibition and metal coordination.
Propriétés
IUPAC Name |
(E)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-18(6-5-16-4-2-10-23-16)21-12-14-7-9-20-17(11-14)15-3-1-8-19-13-15/h1-11,13H,12H2,(H,21,22)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVIWNDLRVJBT-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
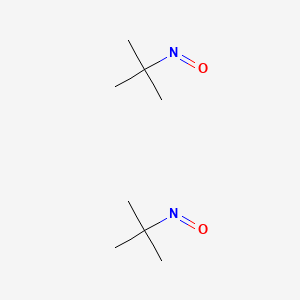
![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)
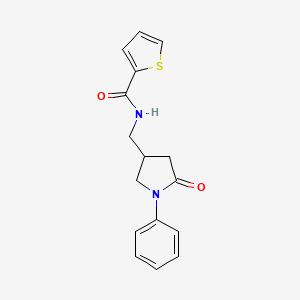


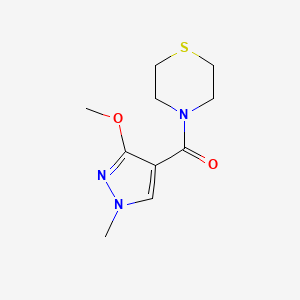
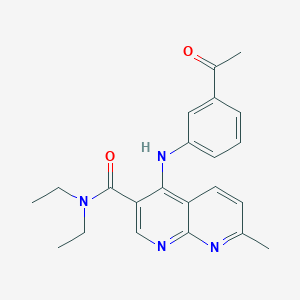
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)
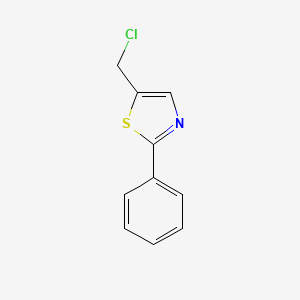
![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)
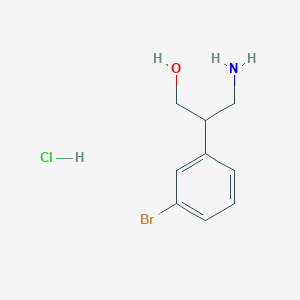
![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
